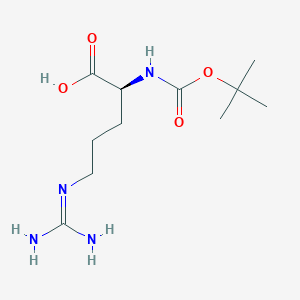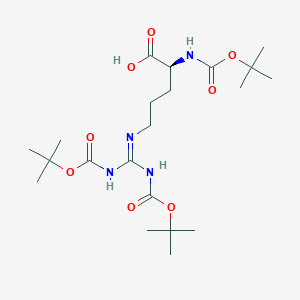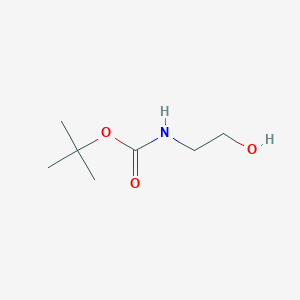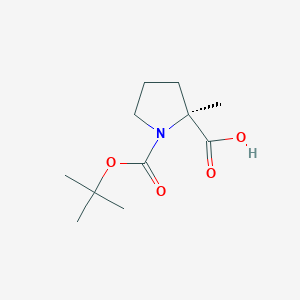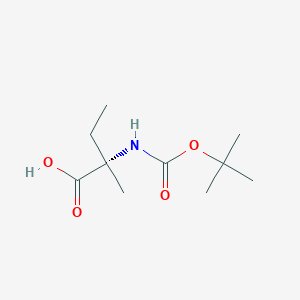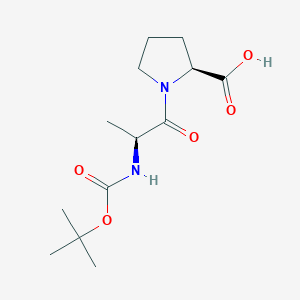
Boc-3-chloro-D-phenylalanine
Overview
Description
Boc-3-chloro-D-phenylalanine is a chemical compound with the molecular formula C14H18ClNO4 and a molecular weight of 299.75 . It appears as a white to off-white powder .
Molecular Structure Analysis
The IUPAC name for Boc-3-chloro-D-phenylalanine is (2R)-3-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid . The InChI key is RCZHBTHQISEPPP-LLVKDONJSA-N .Physical And Chemical Properties Analysis
Boc-3-chloro-D-phenylalanine has a boiling point of 452.5ºC at 760 mmHg and a melting point of 104-109 °C . Its density is 1.245 g/cm3 .Scientific Research Applications
Boc-protected derivatives of phenylalanine have been used to acylate other compounds, leading to misaminoacylated tRNA, which can stimulate protein synthesis in vitro (Baldini et al., 1988).
The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine enables native chemical ligation at phenylalanine, a technique useful in the synthesis of complex peptides and proteins (Crich & Banerjee, 2007).
N-Boc-protected phenylalanine analogues have been synthesized as phosphotyrosyl mimetics, potentially useful in studying cellular signal transduction processes (Oishi et al., 2004).
Boc-protected phenylalanine derivatives are used in the synthesis of FRET cassettes and DNA sequencing terminators, indicating potential applications in DNA sequencing technology (Nampalli et al., 2002).
Boc-phenylalanine has been studied as a corrosion inhibitor for brass in nitric acid solutions, demonstrating significant retardation of corrosion rates (Abed et al., 2002).
The diffusion behavior of tert-butyloxycarbonyl-l-phenylalanine (Boc-Phe) in solid-phase reaction fields has been analyzed using NMR, providing insights into the physical properties of this compound in different environments (Yamane et al., 2002).
Boc-protected phenylalanine derivatives have been developed for potential use in radioiodination and peptide synthesis, offering tools for biochemical research and pharmaceutical development (Wilbur et al., 1993).
The preparation of N-Boc-4-Aminomethyl-L-phenylalanine demonstrates the synthesis of modified amino acids, which are crucial in developing novel peptides and drugs (Hartman & Halczenko, 1991).
Studies on the conformations of l-phenylalanine oligomers have been conducted using circular dichroism, providing valuable information for understanding the structure and behavior of peptide chains (Peggion et al., 1974).
A large-scale synthesis of a substituted d-phenylalanine for pharmaceutical applications was developed, demonstrating the industrial applicability of these compounds (Fox et al., 2011).
Methacrylate polymers containing chiral amino acid moieties, including Boc-L-phenylalanine, have been synthesized, showing potential for applications in biotechnology and materials science (Kumar et al., 2012).
An efficient procedure for the preparation of β2,3-amino acids with alkyl side chains from α-amino acids was demonstrated, showing the versatility of Boc-protected amino acids in synthetic chemistry (Longobardo et al., 2015).
Safety and Hazards
properties
IUPAC Name |
(2R)-3-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZHBTHQISEPPP-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427297 | |
| Record name | Boc-3-chloro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3-chloro-D-phenylalanine | |
CAS RN |
80102-25-6 | |
| Record name | Boc-3-chloro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




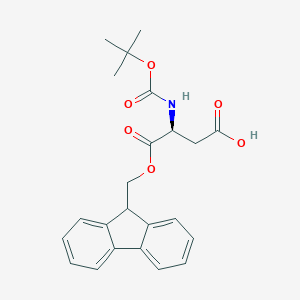
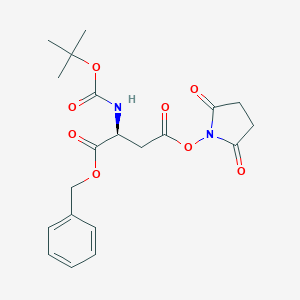

![benzyl (3S)-5-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate](/img/structure/B558624.png)
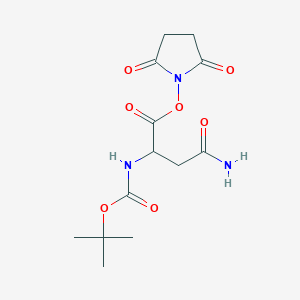
![(2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B558627.png)
